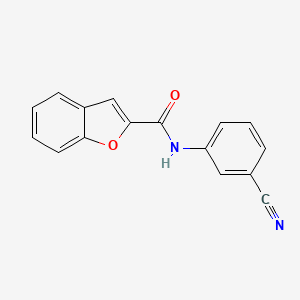

N-(3-cyanophenyl)-1-benzofuran-2-carboxamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Comprehensive Analysis of N-(3-cyanophenyl)-1-benzofuran-2-carboxamide Applications

Anticancer Activity: N-(3-cyanophenyl)-1-benzofuran-2-carboxamide has been identified as a potent anticancer agent , particularly targeting sirtuins in glioma cells . This compound has shown to exert antiproliferative activity on various cancer cell lines, effectively triggering senescence. It has a higher impact on cancerous cells compared to normal glial cells, indicating a favorable selectivity index.

Sirtuin Inhibition: The compound is a novel histone deacetylase (HDAC) class III inhibitor , specifically inhibiting sirtuins 1 and 2 (SIRT1/2) . By inhibiting these enzymes, it affects the acetylation levels of histone and non-histone proteins, which is a crucial process in the regulation of gene expression related to cancer progression.

Glioblastoma Treatment: In the context of glioblastoma, one of the most aggressive forms of brain cancer, N-(3-cyanophenyl)-1-benzofuran-2-carboxamide has demonstrated significant efficacy. It has been validated in 3D glioblastoma spheroids and in vivo zebrafish xenografts , showcasing its potential as a therapeutic agent .

Drug Resistance: The compound’s ability to inhibit growth in drug-resistant cancer cell models has been screened and validated by the NCI-60 cell line screen. This suggests its potential use in overcoming resistance to conventional anticancer drugs .

Synthesis of Ureas: N-(3-cyanophenyl)-1-benzofuran-2-carboxamide serves as a starting reagent in the synthesis of various N-aryl-N’-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas . These ureas have potential applications in medicinal chemistry, particularly as anticancer agents .

Computational Docking Studies: The selection of this compound for further development was supported by computational docking studies . These studies help in understanding the interaction between the compound and target proteins, aiding in the design of more effective drugs .

Antiproliferative Activity Screening: The compound has been subjected to quantitative videomicroscopy to assess its antiproliferative activity . This technique allows for the precise measurement of the effects of the compound on cell proliferation over time .

Medicinal Chemistry Development: As the first representative of a new class of SIRT inhibitors, N-(3-cyanophenyl)-1-benzofuran-2-carboxamide opens new perspectives in the field of medicinal chemistry related to HDAC inhibitors. Its discovery and characterization pave the way for the development of new anticancer drugs with potentially improved efficacy and selectivity .

Mecanismo De Acción

Target of Action

The primary target of N-(3-cyanophenyl)-1-benzofuran-2-carboxamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, is a member of the MAP kinase family, which are involved in cellular responses to a variety of stimuli, such as proinflammatory cytokines or physical stress, leading to direct activation of transcription factors .

Mode of Action

This inhibition could potentially alter the normal functioning of these proteins, leading to changes in cellular processes .

Biochemical Pathways

MAPK14 is involved in various cellular functions, including inflammation, cell differentiation, cell growth, and apoptosis .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its potential inhibitory effect on mapk14, it could influence various cellular processes, including inflammation, cell differentiation, cell growth, and apoptosis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-cyanophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c17-10-11-4-3-6-13(8-11)18-16(19)15-9-12-5-1-2-7-14(12)20-15/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAPRMAAMGLTCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4436267.png)

![N-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4436290.png)

![2-methyl-N-{1-methyl-2-[2-(4-methyl-1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4436297.png)

![2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide](/img/structure/B4436298.png)

![5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4436316.png)

![4-fluoro-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436340.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4436350.png)